Monoperfluorooctyl itaconate

Description

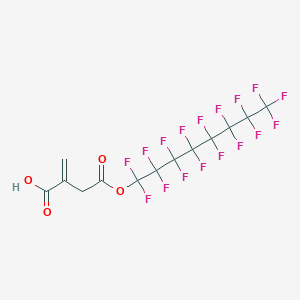

Monoperfluorooctyl itaconate is a fluorinated derivative of itaconate, a bio-based unsaturated dicarboxylic acid synthesized via microbial fermentation (e.g., Aspergillus terreus) . Itaconate and its derivatives are recognized for their anti-inflammatory, antimicrobial, and immunomodulatory properties, with applications in biomedicine, polymer chemistry, and industrial biotechnology . This compound features a perfluorooctyl group esterified to the itaconate backbone, enhancing lipophilicity and chemical stability compared to non-fluorinated derivatives. This structural modification may influence its biological activity, environmental persistence, and industrial utility, necessitating comparison with analogous compounds.

Properties

IUPAC Name |

4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F17O4/c1-3(5(32)33)2-4(31)34-13(29,30)11(24,25)9(20,21)7(16,17)6(14,15)8(18,19)10(22,23)12(26,27)28/h1-2H2,(H,32,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNVFWYDJQNNQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F17O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379982 | |

| Record name | Monoperfluorooctyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230295-05-3 | |

| Record name | Monoperfluorooctyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of monoperfluorooctyl itaconate typically involves the esterification of itaconic acid with perfluorooctanol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds as follows:

Itaconic acid+Perfluorooctanol→Monoperfluorooctyl itaconate+Water

Industrial Production Methods: Industrial production of this compound can be achieved through a continuous esterification process, where the reactants are fed into a reactor equipped with a distillation column to remove water and drive the reaction to completion. The use of azeotropic distillation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Monoperfluorooctyl itaconate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form perfluorooctyl itaconate derivatives.

Reduction: Reduction reactions can yield different functionalized derivatives.

Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield perfluorooctyl itaconate diacid, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Materials Science

Monoperfluorooctyl itaconate exhibits remarkable properties that make it suitable for various applications in materials science:

- Coatings : Its hydrophobic nature allows for the development of water-repellent coatings. These coatings can be applied to surfaces requiring resistance to moisture and contaminants.

- Adhesives : The compound's stability and adhesion properties make it an excellent candidate for high-performance adhesives used in industrial applications.

- Polymer Synthesis : this compound can be utilized as a monomer in the synthesis of fluorinated polymers, which are known for their durability and resistance to chemical degradation.

Table 1: Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Fluorinated alkyl chain attached to itaconate |

| Hydrophobicity | High resistance to water and oil |

| Chemical Stability | Resistant to oxidation and thermal degradation |

| Reactivity | Capable of participating in polymerization reactions |

Biochemical Applications

This compound's biochemical properties have been explored in various research contexts:

- Immunomodulation : Research indicates that derivatives of itaconate can modulate immune responses. For instance, studies have shown that itaconate can suppress pro-inflammatory cytokine production in macrophages, suggesting potential therapeutic uses in inflammatory diseases .

- Cancer Research : Itaconate's role in regulating macrophage activity has implications for cancer therapy. By modulating immune responses, itaconate derivatives may enhance the efficacy of immunotherapies against tumors .

Case Study: Itaconate in Inflammation Regulation

In a study involving a mouse model of pneumonia caused by methicillin-resistant Staphylococcus aureus, the administration of an itaconate derivative demonstrated a significant reduction in inflammatory markers due to its ability to activate the Nrf2 pathway . This highlights its potential as an anti-inflammatory agent.

Pharmaceutical Applications

The pharmaceutical industry is investigating this compound for its potential use in drug formulations:

- Topical Formulations : Due to its hydrophobic characteristics, this compound can enhance the skin penetration of active pharmaceutical ingredients (APIs) when incorporated into topical formulations .

- Nanoparticle Delivery Systems : The compound can be utilized in the development of nanoparticles designed for targeted drug delivery, improving bioavailability and minimizing systemic side effects .

Table 2: Potential Pharmaceutical Applications

| Application | Description |

|---|---|

| Topical Drug Delivery | Enhances skin absorption of APIs |

| Nanoparticle Formulations | Improves targeted delivery and bioavailability |

| Anti-inflammatory Drugs | Modulates immune response in inflammatory diseases |

Mechanism of Action

The mechanism by which monoperfluorooctyl itaconate exerts its effects is primarily through its chemical structure. The perfluorooctyl group provides hydrophobicity and chemical stability, while the itaconate moiety allows for further functionalization and interaction with other molecules. This dual functionality enables the compound to act as a versatile building block in various applications. Molecular targets and pathways involved include interactions with hydrophobic surfaces and potential binding to specific receptors in biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Itaconate Derivatives

| Compound | Chemical Structure | Solubility | Electrophilicity | Cell Permeability | Environmental Stability |

|---|---|---|---|---|---|

| Itaconate | Free dicarboxylic acid | Hydrophilic | Low | Low (pH-dependent) | Biodegradable |

| Dimethyl Itaconate (DI) | Methyl ester | Moderate lipophilicity | Moderate | High | Biodegradable |

| 4-Octyl Itaconate (4-OI) | Octyl ester | High lipophilicity | High | High | Moderate |

| Monoperfluorooctyl Itaconate | Perfluorooctyl ester | Extreme lipophilicity | Unknown | Likely high | High (PFAS-like) |

- This compound vs. 4-OI: The perfluorooctyl group confers extreme hydrophobicity and chemical inertness, contrasting with 4-OI’s octyl chain, which retains some biodegradability . Fluorination may reduce metabolic breakdown, raising environmental concerns akin to perfluorooctanoic acid (PFOA) .

- Electrophilic Reactivity : 4-OI exhibits stronger electrophilic stress than unmodified itaconate, activating the NRF2 pathway . Fluorinated derivatives may alter electrophilicity due to electron-withdrawing fluorine atoms, though direct data are lacking.

Biological Activity

Monoperfluorooctyl itaconate (MPOI) is a synthetic derivative of itaconate, a metabolite produced by macrophages that has garnered attention for its diverse biological activities, particularly in the context of immunomodulation and antimicrobial effects. This article explores the biological activity of MPOI, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Itaconate and Its Derivatives

Itaconate is produced through the decarboxylation of cis-aconitate by the enzyme ACOD1 (also known as immunoresponsive gene 1) in activated macrophages. It has been shown to exert significant immunomodulatory effects, including:

- Inhibition of succinate dehydrogenase (SDH), leading to metabolic reprogramming in macrophages.

- Regulation of inflammatory responses through post-translational modifications (PTMs) of proteins involved in immune signaling pathways.

- Antimicrobial properties , contributing to the innate immune response against various pathogens .

MPOI, as a fluorinated derivative, may enhance these properties due to the unique characteristics imparted by the perfluorinated octyl group.

MPOI's biological activity can be attributed to several key mechanisms:

- Metabolic Inhibition : Similar to itaconate, MPOI may inhibit SDH, disrupting the tricarboxylic acid (TCA) cycle and promoting an accumulation of succinate. This can lead to altered immune cell metabolism and reduced inflammatory responses.

- Protein Modification : MPOI is likely to interact with various signaling proteins through PTMs, particularly targeting cysteine residues. This modification can affect protein function and alter signaling pathways critical for immune responses .

- Antimicrobial Effects : MPOI may enhance the antimicrobial activity observed with itaconate by inhibiting bacterial enzymes such as isocitrate lyase (Icl), which is vital for bacterial survival in macrophages .

Case Study 1: Antimicrobial Activity

A study demonstrated that itaconate and its derivatives could inhibit bacterial growth by targeting metabolic pathways essential for pathogens. In particular, it was found that certain bacterial strains could develop resistance against itaconate, suggesting that MPOI might be explored as a means to resensitize these bacteria to treatment .

Case Study 2: Immunomodulatory Effects

Research has shown that MPOI can modulate macrophage activation states, promoting an anti-inflammatory phenotype while inhibiting pro-inflammatory cytokine production. This dual role is crucial in managing chronic inflammatory diseases and could have therapeutic implications in conditions such as rheumatoid arthritis or inflammatory bowel disease .

Data Table: Comparison of Biological Activities

| Activity Type | Itaconate | This compound (MPOI) |

|---|---|---|

| SDH Inhibition | Yes | Likely |

| Antimicrobial Activity | Yes | Enhanced potential |

| Immunomodulation | Significant | Greater modulation expected |

| Protein Modification | Yes | Enhanced due to fluorination |

Q & A

Q. What is the rationale for synthesizing membrane-permeable itaconate derivatives like monoperfluorooctyl itaconate?

Endogenous itaconate and its derivatives are highly polar, limiting their cell membrane permeability. To study their immunomodulatory effects in vitro or in vivo, researchers synthesize derivatives such as dimethyl itaconate (DI), 4-octyl itaconate (4-OI), and this compound. These derivatives incorporate lipophilic side chains (e.g., fluorinated alkyl groups) to enhance cellular uptake while retaining electrophilic properties critical for targeting cysteine residues in proteins like KEAP1 or SDH .

Q. How does this compound inhibit succinate dehydrogenase (SDH), and what are the downstream anti-inflammatory effects?

this compound acts as a competitive inhibitor of SDH, a mitochondrial enzyme in the TCA cycle and electron transport chain. By blocking SDH, it reduces succinate oxidation, leading to accumulation of succinate, which stabilizes HIF-1α and promotes anti-inflammatory cytokine production (e.g., IL-10) while suppressing pro-inflammatory mediators (e.g., IL-1β, IL-6) .

Q. What experimental models are suitable for studying this compound’s immunomodulatory effects?

Common models include:

- Macrophage assays : LPS-stimulated RAW264.7 or bone marrow-derived macrophages (BMDMs) to assess Nrf2 activation, SDH inhibition, and cytokine profiling via RNA sequencing or ELISA .

- In vivo inflammation models : Murine models of sepsis, hepatic ischemia-reperfusion injury, or obesity-induced inflammation to evaluate tissue-specific anti-inflammatory outcomes .

Advanced Research Questions

Q. How do discrepancies between endogenous itaconate and synthetic derivatives arise in modulating IFN-β signaling?

Unlike endogenous itaconate, which enhances IFN-β release via IRG1-dependent pathways, derivatives like DI and 4-OI suppress IFN-β due to their stronger electrophilicity. This divergence is attributed to differential activation of Nrf2-driven genes (e.g., Nqo1, Hmox1) and altered redox signaling. RNA-seq analysis of IRG1−/− macrophages can clarify these mechanistic differences .

Q. What methodologies resolve contradictions in transcriptomic responses between itaconate and its derivatives?

- Competitive chemoproteomic profiling : Use bioorthogonal probes (e.g., C3A, C8E) to map protein targets of this compound in bacterial or mammalian systems, comparing binding sites with endogenous itaconate .

- Dose-response transcriptomics : Microarray analysis in IAV-infected A549 cells at varying doses (e.g., 0.25–20 mM) to identify dose-dependent normalization of IFN-signaling genes (e.g., CXCL10) and distinguish derivative-specific effects .

Q. How can researchers validate the electrophilicity-dependent mechanisms of this compound?

Q. What are the limitations of using this compound in non-macrophage cell types?

Most studies focus on macrophages, but its effects in T cells, epithelial cells, or cancer cells remain underexplored. Researchers should:

- Assess cell-specific uptake via LC-MS quantification of intracellular derivatives.

- Evaluate metabolic rewiring using ¹³C-labeled glucose tracing to track TCA cycle perturbations .

Methodological Guidance

Q. How to design experiments comparing endogenous itaconate with synthetic derivatives?

- Parallel treatment groups : Include (1) endogenous itaconate (via Irg1 overexpression), (2) this compound, and (3) electrophilic controls (e.g., 4-OI).

- Functional readouts : Measure SDH activity (succinate oxidation), Nrf2 nuclear translocation (immunofluorescence), and cytokine secretion (multiplex assays) .

Q. What analytical techniques quantify this compound’s intracellular bioavailability?

Q. How to address off-target effects in itaconate derivative studies?

- Proteome-wide profiling : Combine affinity purification (e.g., streptavidin-biotin) with mass spectrometry to identify non-SDH/non-KEAP1 targets.

- CRISPR screens : Perform genome-wide knockout screens to pinpoint genes modulating derivative-specific responses .

Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.